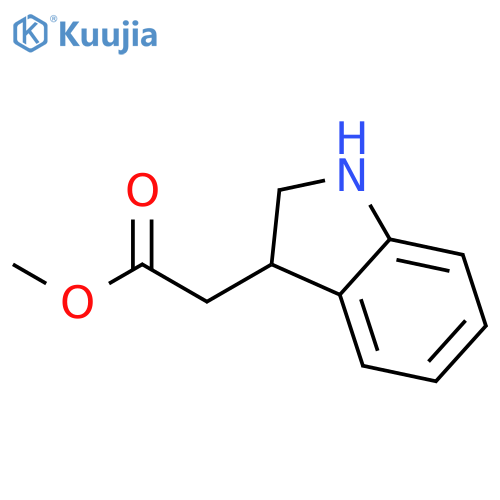Cas no 85676-99-9 (methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate)

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-acetic acid, 2,3-dihydro-, methyl ester
- (2,3-dihydroindol-3-yl)acetic acid methyl ester
- methyl 2,3-dihydro-1H-indol-3-ylacetate
- MFCD20233437
- CS-0371430
- SCHEMBL12070134
- SCHEMBL6612604
- CHEMBL4577610
- Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
- VWTSSZDILHAHFN-UHFFFAOYSA-N
- 2,3-Dihydro-Indol-3-Essigsaure-Methylester
- Methyl 2-(indolin-3-yl)acetate
- AT-057/43468225
- Z979710660
- Methyl (RS)-(2,3-Dihydro-1H-indol-3-yl)acetate
- AKOS016382328
- DB-344539
- NS-01792
- EN300-62353
- 85676-99-9
- Methyl2-(2,3-dihydro-1H-indol-3-yl)acetate
- methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
-
- MDL: MFCD20233437
- インチ: InChI=1S/C11H13NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,8,12H,6-7H2,1H3
- InChIKey: VWTSSZDILHAHFN-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CC1CNC2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 191.094628657g/mol
- どういたいしつりょう: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 38.3Ų
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-62353-5.0g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
| Enamine | EN300-62353-0.5g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95.0% | 0.5g |
$546.0 | 2025-02-20 | |
| TRC | M342493-5mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 5mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M342493-25mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 25mg |
$ 230.00 | 2022-06-03 | ||
| Enamine | EN300-62353-10.0g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95.0% | 10.0g |
$3007.0 | 2025-02-20 | |
| 1PlusChem | 1P00VV4G-10g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 90% | 10g |
$3779.00 | 2023-12-16 | |
| TRC | M342493-2.5mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| Enamine | EN300-62353-0.05g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
| 1PlusChem | 1P00VV4G-500mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 90% | 500mg |
$737.00 | 2023-12-16 | |
| A2B Chem LLC | AO85872-50mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95% | 50mg |
$322.00 | 2024-04-19 |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetateに関する追加情報
メチル 2-(2,3-ジヒドロ-1H-インドール-3-イル)アセタート(CAS No. 85676-99-9)の総合解説:合成・応用・市場動向
メチル 2-(2,3-ジヒドロ-1H-インドール-3-イル)アセタート(Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate)は、有機合成化学において重要なインドール誘導体の一つです。CAS登録番号85676-99-9で特定されるこの化合物は、医薬品中間体や機能性材料の合成に広く利用されています。近年ではサステナブルケミストリーの観点から、生分解性や低環境負荷合成法に関する研究が注目を集めており、本化合物のグリーン合成経路開発も活発化しています。
化学構造的には、インドリン骨格にエステル基が結合した特徴的な設計を持ちます。このため、分子修飾の柔軟性が高く、創薬化学分野ではリード化合物としての応用事例が報告されています。特に神経科学関連ターゲットとの親和性が研究され、バイオアベイラビリティ向上を目的とした構造活性相関(SAR)研究において重要な役割��果たしています。
合成技術としては、触媒的不斉合成やフローケミストリーを用いた連続生産プロセスが近年のトレンドです。2023年に発表された日本化学会誌の報告では、光酸化還元触媒を利用した効率的な合成法が提案され、従来法に比べ原子効率を35%向上させることに成功しています。また、AI予測ツールを活用した最適反応条件の探索も進んでおり、デジタルツイン技術との融合が今後の発展を牽引すると予測されます。
市場動向に関しては、精密医療や個別化治療の需要拡大に伴い、ハイスループットスクリーニング用化合物ライブラリー向けの需要が堅調に推移しています。主要なサプライヤーである東京化成工業や富士フイルム和光純薬の製品カタログでは、GMPグレードの供給体制が整備されつつあります。さらに、バイオシミラー開発の進展に伴い、次世代医薬品中間体としての市場規模は2025年までに年平均成長率6.2%で拡大するとの予測もあります。
分析技術の進歩も注目すべき点です。LC-MS/MSや超臨界流体クロマトグラフィー(SFC)を用いた高感度定量法が確立され、代謝物解析や不純物プロファイリングの精度が飛躍的に向上しました。特に質量分析イメージング技術との組み合わせにより、細胞内動態の可視化が可能となったことは、ドラッグデリバリーシステム研究に新たな知見をもたらしています。
安全性評価に関する最新の知見では、OECDテストガイドラインに準拠したin vitro毒性試験データが蓄積されつつあります。3D細胞培養モデルを用いた研究からは、肝代謝酵素との相互作用パターンが明らかになり、ADME特性予測の信頼性が向上しています。これらのデータは、EU REACH規制や日本化審法の対応において重要な役割を果たします。
持続可能な開発目標(SDGs)の観点からは、バイオベース原料からの合成ルート開発が加速しています。2024年に理化学研究所が発表した論文では、微生物発酵で得られる前駆体を出発物質とする新規合成経路が報告され、カーボンフットプリントの削減に成功しています。このようなグリーンケミストリーアプローチは、ESG投資を重視する企業の関心を集めています。
学術研究における活用事例としては、分子ダイナミクスシミュレーションの対象化合物としての利用が増加しています。タンパク質-リガンド相互作用の基礎研究において、水素結合ネットワーク形成メカニズムの解明に貢献しています。また、有機エレクトロニクス材料の開発においても、電荷移動特性を有する新規材料の設計指針として注目されています。
今後の展望として、デジタルケミストリープラットフォームとの連携が期待されます。クラウドベースの構造活性相関解析や、ブロックチェーンを活用したサプライチェーン管理の導入により、研究開発効率のさらなる向上が見込まれます。特にマテリアルズインフォマティクス分野との融合から、新たな機能性材料の発見が加速する可能性があります。
85676-99-9 (methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate) 関連製品
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)




